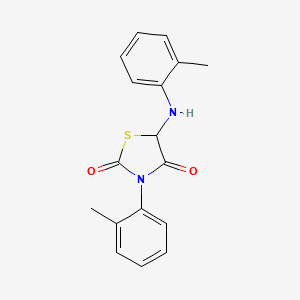

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features two o-tolyl groups, which are aromatic rings with a methyl group attached to the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione typically involves the reaction of o-toluidine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione has several applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinedione: A class of compounds with similar structural features, often used in the treatment of diabetes.

Rosiglitazone: A thiazolidinedione derivative with known antidiabetic properties.

Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

Uniqueness

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione is unique due to the presence of two o-tolyl groups, which may impart distinct chemical and biological properties compared to other thiazolidinedione derivatives. Its specific structural features make it a valuable compound for various research and industrial applications.

Biological Activity

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione (CAS No. 1025010-15-4) is a member of the thiazolidinedione class of compounds, which are characterized by a five-membered ring containing sulfur and nitrogen. This compound is notable for its dual o-tolyl substituents, which may influence its biological activity. Research into its pharmacological properties has gained traction due to potential applications in various therapeutic areas, including oncology and infectious diseases.

Chemical Structure and Properties

The compound consists of a thiazolidine ring with two o-tolyl groups attached at the 3 and 5 positions. The structural formula can be represented as follows:

This structure is pivotal for its biological interactions and mechanisms of action.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including this compound. Research indicates that these compounds can inhibit key pathways involved in cancer cell proliferation. For instance, derivatives targeting VEGFR-2 have shown efficacy in halting the growth of various cancer cell lines (HT-29, A-549, HCT-116) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Thiazolidinediones have been reported to exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating potential as an antibacterial agent. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .

Antileishmanial Activity

In vitro studies have assessed the efficacy of thiazolidinedione derivatives against Leishmania species. Preliminary results suggest that certain derivatives possess good antileishmanial activity with low cytotoxicity against human cell lines, indicating a favorable selectivity index . This highlights the compound's potential as a lead for developing new treatments for leishmaniasis.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as receptors and enzymes involved in metabolic pathways. For example, it may modulate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism, making it relevant for diabetes treatment as well .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other thiazolidinedione derivatives is essential.

| Compound Name | Anticancer Activity | Antimicrobial Activity | Other Notable Activities |

|---|---|---|---|

| Rosiglitazone | Yes | Moderate | Diabetes treatment |

| Pioglitazone | Yes | Low | Diabetes treatment |

| 3-(o-Tolyl)-5-(o-tolylamino) | Yes | High | Antileishmanial |

This table illustrates that while other derivatives may also exhibit significant activities, this compound shows promise in multiple therapeutic areas.

Case Studies

- Anticancer Study : A study conducted on the compound's effect on HT-29 cancer cells revealed a dose-dependent inhibition of cell growth with an IC50 value indicating effective cytotoxicity at lower concentrations.

- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting superior effectiveness.

Properties

IUPAC Name |

5-(2-methylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-7-3-5-9-13(11)18-15-16(20)19(17(21)22-15)14-10-6-4-8-12(14)2/h3-10,15,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSNPOYGZGTROP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.